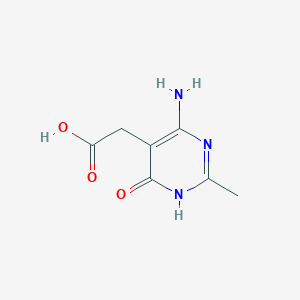

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Description

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 166267-96-5) is a pyrimidine derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with an amino group at position 4, a methyl group at position 2, and an acetic acid moiety at position 3. Its molecular formula is C₇H₉N₃O₃, with a molecular weight of 183.17 g/mol . This compound has been investigated for anti-inflammatory activity, with some derivatives showing significant efficacy in preclinical studies .

Properties

IUPAC Name |

2-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQZAHBHJXMFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Acetylation of the Amino Group

The primary amino group at the 4-position undergoes acetylation when treated with acetyl chloride in acidic media. This reaction is critical for modifying the compound’s bioactivity or solubility.

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Acetic acid, reflux (4–8 hours) | N′-Acetyl derivative (confirmed by IR peaks at 3,074 cm⁻¹ for NH and 1,679 cm⁻¹ for C=O) . |

-

Mechanism : Nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetyl chloride.

-

Applications : Acetylated derivatives demonstrate enhanced analgesic activity in murine models, reducing abdominal constrictions by 40–60% compared to controls .

Condensation with Aldehydes

The amino group participates in Schiff base formation when reacted with aromatic aldehydes.

| Reagent | Conditions | Product |

|---|---|---|

| Thiophene-2-carbaldehyde | Ethanol, reflux (6–8 hours) | (E)-2-(2-Benzylidenehydrazineyl) derivatives (confirmed by ¹H NMR multiplet at δ 7.3–8.3 for aromatic protons) . |

-

Key Observations :

Nucleophilic Substitution

The methyl group at the 2-position can be replaced under basic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Chloroacetic acid | NaOH, 80°C (3 hours) | 2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid derivatives . |

-

Mechanism : SN2 displacement facilitated by the electron-withdrawing pyrimidine ring.

Oxidation

-

Reagents : KMnO₄ or H₂O₂ in acidic media.

-

Expected Product : Nitro derivatives via oxidation of the amino group.

Reduction

-

Reagents : NaBH₄ or LiAlH₄.

-

Expected Product : Hydroxylamine or alcohol derivatives.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

| Compound | Key Functional Groups | Reactivity Notes |

|---|---|---|

| 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine | Amino, methyl, keto | Lacks the acetic acid side chain, reducing solubility in polar solvents. |

| 2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | Amino, keto, acetic acid | Higher electrophilicity at the 5-position due to the electron-withdrawing acetic acid group. |

Scientific Research Applications

Synthetic Routes

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Ethyl acetoacetate + Guanidine | Condensation reaction |

| 2 | Intermediate + Chloroacetic acid | Basic conditions |

Chemistry

In the field of chemistry, 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, which is critical in neurodegenerative diseases.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.

Case Studies and Findings

- Antimicrobial Activity : A study conducted on derivatives of similar structures highlighted their effectiveness against common pathogens. The results indicated that certain modifications could enhance their antimicrobial properties significantly.

- Cytotoxicity : Investigations into cytotoxic effects revealed that compounds with structural similarities demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for various enzymes involved in metabolic processes. This property makes it a candidate for further studies in drug design aimed at treating metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Acid vs. Ester : The ethyl ester derivative in lacks the carboxylic acid group, improving membrane permeability but reducing solubility in aqueous environments.

Anti-inflammatory Activity

- The target compound and its aryl-substituted derivatives (e.g., [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidin-5-yl]acetic acid) demonstrated significant anti-inflammatory activity in murine models, suggesting the amino and acetic acid groups are critical for binding .

Enzyme Inhibition

- Analogs with trifluoroacetyl or pyridinyl substituents (e.g., ) inhibit enzymes like glycinamide ribonucleotide transformylase (GAR Tfase) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which are targets in anticancer therapy. These compounds lack the 4-amino group, indicating divergent structure-activity relationships compared to the anti-inflammatory derivatives .

Biological Activity

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known by its CAS number 858269-56-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (4-amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

- Molecular Formula : C7H9N3O3

- Molecular Weight : 183.17 g/mol

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: PARP Inhibition

A recent study focused on quinoxaline-based derivatives as PARP inhibitors demonstrated that similar pyrimidine derivatives could enhance DNA damage in cancer cells deficient in DNA repair mechanisms (e.g., BRCA1/2-deficient cells). The compound showed promising activity against cancer cell lines with IC50 values indicating effective cytotoxicity.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 8.90 | Moderate PARP inhibition |

| Olaparib | 0.89 | Standard PARP inhibitor |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of human lactate hydrogenase and calcium channel modulators. These activities suggest its utility in metabolic disorders and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Repair Enzymes : By inhibiting enzymes like PARP, the compound enhances the effects of DNA-damaging agents.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Research Findings

Recent studies have highlighted various aspects of the compound's activity:

- Antiproliferative Effects : In vitro studies on breast cancer cell lines (e.g., MDA-MB-436) have demonstrated significant antiproliferative effects with an increase in G2 phase cells upon treatment. Cell Cycle Analysis

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile against normal cell lines (e.g., WI-38), suggesting potential for therapeutic use.

- Structure Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrimidine scaffold can enhance or diminish biological activity, underscoring the importance of structural optimization in drug design.

Q & A

Q. What are the common synthetic routes for 2-(4-amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step approach involves coupling 2,4-diamino-6-oxo-1,6-dihydropyrimidine derivatives with acetic acid precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalysts such as trifluoroacetic anhydride (TFAA) may enhance reaction efficiency . Optimization involves varying temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. Yield improvements (from ~40% to 65%) are achieved by monitoring reaction progress via TLC or HPLC .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | TFAA, DMF, 80°C, 12h | 52 | |

| 2 | Acetic anhydride, THF, RT, 6h | 48 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation relies on X-ray crystallography (for solid-state conformation) and NMR spectroscopy (for solution-state analysis). For crystallography, single crystals are grown via slow evaporation in ethanol/water mixtures, and structures are refined using SHELXL . Bond lengths and angles are compared to density functional theory (DFT) predictions (e.g., B3LYP/6-31G* basis set) to validate accuracy . Key NMR signals include the pyrimidine ring protons (δ 6.8–7.2 ppm) and the acetic acid carboxyl group (δ 2.4–2.6 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves thermochemical accuracy for pyrimidine derivatives. Calculations focus on HOMO-LUMO gaps (indicative of redox activity) and electrostatic potential maps (to identify nucleophilic/electrophilic sites). For example, the B3LYP functional predicts atomization energies with <3 kcal/mol deviation from experimental data, aiding in reaction mechanism studies . Software like Gaussian or ORCA is used for these simulations, with basis sets (6-31G*) tailored for nitrogen- and oxygen-rich systems .

Q. What challenges exist in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the pyrimidine ring and weak diffraction due to low crystallinity . To mitigate:

- Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.

- Apply TWINLAW in SHELXL for twinned crystals, refining occupancy factors for disordered atoms .

- Validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury’s void analysis tool to ensure packing stability .

Q. How can researchers evaluate the compound’s bioactivity against enzymatic targets (e.g., GAR Tfase)?

- Methodological Answer : In vitro enzyme inhibition assays are performed using purified enzymes (e.g., GAR Tfase) and substrate analogs. IC₅₀ values are determined via spectrophotometric monitoring of NADPH depletion at 340 nm. For example, competitive inhibition kinetics (Km unchanged, Vmax reduced) suggest direct binding to the active site . Dose-response curves (1–100 μM) are analyzed using GraphPad Prism, with triplicate trials to ensure reproducibility. Structural analogs (e.g., methyl-substituted derivatives) are tested to establish SAR trends .

Q. How can contradictions in experimental data (e.g., conflicting inhibition results) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound purity . Resolution strategies:

- Replicate assays under standardized buffer conditions (e.g., pH 6.5 ammonium acetate ).

- Validate purity via HPLC-MS (≥95%) and elemental analysis (C, H, N within 0.4% of theoretical values) .

- Cross-reference computational docking results (e.g., AutoDock Vina binding affinities) with experimental IC₅₀ to identify false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.